1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene
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Overview
Description
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group and a nitrobenzene group connected through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzene, undergoes bromination to form bromobenzene.
Nitration: Bromobenzene is then nitrated to produce 4-bromonitrobenzene.
Ethenylation: The final step involves the ethenylation of 4-bromonitrobenzene using appropriate reagents and conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethenyl linkage can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups such as hydroxyl, alkyl, or aryl groups.
Scientific Research Applications
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl group can engage in electrophilic or nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- 4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
- 1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene
Uniqueness: 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene is unique due to the presence of both a bromophenyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
7560-36-3 |
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Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |
InChI Key |
DFAOJKUHONBIMN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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